molecular formula C15H15FN4O2 B2414219 (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone CAS No. 2034578-94-2

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone

Cat. No.: B2414219
CAS No.: 2034578-94-2
M. Wt: 302.309
InChI Key: DSKBCJPIHNIYAE-UHFFFAOYSA-N
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Description

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone (CAS 2034578-94-2) is a chemical compound with a molecular formula of C15H15FN4O2 and a molecular weight of 302.30 g/mol . This reagent features a hybrid molecular structure combining a fluorinated pyrimidine ring, a pyrrolidine linker, and a methyl-substituted pyridine group. This specific architecture is characteristic of scaffolds investigated in modern drug discovery, particularly in the development of targeted protein kinase inhibitors . Compounds with similar pyrrolidine-pyrimidine frameworks are frequently explored as key intermediates in medicinal chemistry for their potential to interact with enzyme active sites and cellular receptors . The primary research applications for this compound include its use as a building block in organic synthesis and as a core scaffold for the design and synthesis of new biologically active molecules. Its structure suggests potential for use in developing pharmacological tools for basic research, particularly in screening assays to identify new therapeutic leads. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c1-10-13(3-2-5-17-10)14(21)20-6-4-12(9-20)22-15-18-7-11(16)8-19-15/h2-3,5,7-8,12H,4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKBCJPIHNIYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of the Fluoropyrimidine Moiety: This step may involve nucleophilic substitution reactions where a fluoropyrimidine derivative is introduced.

    Attachment of the Methylpyridine Group: The final step could involve coupling reactions to attach the methylpyridine group to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the methylpyridine group.

    Reduction: Reduction reactions could be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions might be common, especially involving the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics indicate potential applications in the development of pharmaceuticals. Specifically, it may act as an inhibitor for various biological targets due to its ability to interact with enzymes and receptors. The fluoropyrimidine component is particularly noteworthy for its role in enhancing biological activity.

Anticancer Activity

Compounds similar to (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone have been investigated for their anticancer properties. For example, the fluorinated pyrimidine moiety is known to contribute to the anticancer activity seen in drugs like 5-Fluorouracil, which is widely used in chemotherapy.

Compound NameStructural FeaturesBiological Activity
5-FluorouracilFluorinated pyrimidineAnticancer
This compoundPyrrolidine, fluoropyrimidine, pyridinePotential anticancer

Antiviral Properties

Research suggests that compounds with similar structural frameworks can exhibit antiviral activities. The presence of the pyrrolidine and pyridine rings may enhance the compound's ability to inhibit viral replication or entry into host cells.

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring : This step often includes cyclization reactions starting from suitable precursors.
  • Introduction of the Fluoropyrimidine Moiety : Nucleophilic substitution reactions are commonly employed to incorporate the fluoropyrimidine derivative.
  • Coupling with Pyridine : Cross-coupling reactions such as Suzuki or Heck reactions are utilized to link the pyrrolidine-fluoropyrimidine intermediate with a pyridine derivative.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

Enzyme Inhibition

The compound may inhibit enzymes involved in critical cellular pathways, potentially leading to reduced cell proliferation in cancerous tissues.

Receptor Modulation

By binding to various receptors, this compound could modulate signaling pathways associated with immune responses or cancer progression.

Case Studies and Research Findings

Several studies have highlighted the potential of fluorinated compounds in medicinal chemistry:

Study on Fluorinated Pyrimidines

Research has shown that fluorinated pyrimidines can effectively target specific pathways in cancer cells, leading to apoptosis and reduced tumor growth .

Exploration of Multi-target Compounds

A recent thesis explored multi-target compounds that include similar structures, emphasizing their efficacy against multiple biological targets, which enhances their therapeutic potential .

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone
  • (3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone

Uniqueness

The presence of the fluorine atom in the fluoropyrimidine moiety might confer unique properties such as increased metabolic stability or enhanced binding affinity to biological targets compared to its chloro or bromo analogs.

Biological Activity

The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring , a fluoropyrimidine moiety , and a 2-methylpyridine group . The presence of these structural elements suggests significant interactions with biological targets, which may lead to various therapeutic effects. The fluoropyrimidine component is particularly notable for its established role in anticancer activity, enhancing the compound's efficacy against cancer cell lines.

The mechanism of action for this compound involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to inhibit certain enzymes, while the pyrrolidine ring enhances binding affinity and selectivity. These interactions can disrupt cellular processes, leading to observed biological effects such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis, thereby affecting cancer cell proliferation.
  • Receptor Interaction : It may interact with receptors that regulate cell signaling pathways, influencing cellular responses to external stimuli.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that the fluoropyrimidine component can enhance cytotoxicity against various cancer cell lines. In vitro tests on human cervical cancer (HeLa) and mouse colon cancer (CT26) cells demonstrated promising results:

CompoundCell LineIC50 (µM)Comparison
Test CompoundHeLa10.26 ± 0.87Better than cisplatin (15.91 ± 1.09)
Test CompoundCT265.28 ± 0.72Better than cisplatin (10.27 ± 0.71)

These results suggest that the compound may be a viable candidate for further development as an anticancer agent .

Other Biological Activities

In addition to its anticancer properties, compounds with similar structural features have been reported to possess various other biological activities, including:

  • Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication.
  • Anti-inflammatory Effects : The pyrrolidine and pyridine moieties may contribute to anti-inflammatory properties by modulating immune responses.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in medicinal chemistry:

  • Study on Structure-Activity Relationship (SAR) : Research indicates that introducing electron-donating substituents enhances inhibitory activity against cancer cells, while electron-withdrawing groups do not significantly improve efficacy .
  • Molecular Docking Studies : Simulations revealed that the compound forms critical interactions with target proteins involved in cancer progression, suggesting a mechanism for its observed biological effects.
  • Comparative Analysis : A comparison with related compounds shows that those containing fluorinated pyrimidines often exhibit enhanced biological activity, supporting the hypothesis that structural modifications can lead to improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A standard method involves reacting a fluoropyrimidinyl derivative with a pyrrolidine intermediate under reflux in aprotic solvents (e.g., DCM or THF). Catalytic agents like DMAP or DIPEA may enhance coupling efficiency. For example, highlights the use of spectroscopic-grade solvents (e.g., toluene, DMF) to ensure purity, while demonstrates the use of aqueous HCl for acid-catalyzed reactions, achieving a 52.7% yield after heating to 50°C .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry (e.g., 1:1.2 molar ratio of pyrrolidine to fluoropyrimidine) to minimize side products.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns on the pyrrolidine and pyridine rings. The fluoropyrimidine’s 19F^{19}\text{F}-NMR signal near -120 ppm can validate its presence .
  • HRMS : High-resolution mass spectrometry ensures molecular weight accuracy (e.g., expected [M+H]+^+ at m/z 358.132).
  • HPLC : Reverse-phase HPLC with a C18 column (ACN/water gradient) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets, and what structural features drive selectivity?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with kinases (e.g., JAK2 or EGFR). The fluoropyrimidine’s electron-withdrawing group may enhance hydrogen bonding with catalytic lysine residues .
  • MD Simulations : Run 100 ns molecular dynamics simulations (AMBER force field) to evaluate stability of the pyrrolidine-pyridine hinge region.
    • Data Contradictions : If experimental IC50_{50} values conflict with docking scores, re-examine protonation states or solvent effects .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Methodology :

  • PK/PD Studies : Measure plasma half-life (e.g., IV administration in rodents) and correlate with bioavailability. The 2-methylpyridine group may improve metabolic stability but reduce solubility .
  • Metabolite ID : Use LC-QTOF to identify oxidative metabolites (e.g., hydroxylation on the pyrrolidine ring) that diminish activity .
    • Troubleshooting : If in vivo efficacy is lower than expected, consider prodrug strategies (e.g., tert-butyldimethylsilyl-protected intermediates, as in ) to enhance absorption .

Q. How do steric and electronic effects of the 5-fluoropyrimidinyl group influence SAR in related analogs?

  • Methodology :

  • Analog Synthesis : Replace the 5-fluoro group with -Cl, -OMe, or -CF3_3. Test inhibitory activity against kinase panels.
  • Electrostatic Potential Maps : Gaussian 16 calculations reveal electron-deficient regions near fluorine, critical for π-π stacking with aromatic residues .
    • Data Interpretation : If 5-fluoro analogs show superior activity, prioritize fluorinated derivatives in lead optimization .

Experimental Design & Data Analysis

Q. Designing a stability study under physiological conditions: What parameters are non-negotiable?

  • Protocol :

Buffer Systems : Test solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

Temperature : Incubate at 37°C for 24–72 hours.

Analysis : Monitor degradation via UPLC-MS. The pyrrolidine’s ether linkage may hydrolyze under acidic conditions, requiring pH-adjusted formulations .

Q. How to prioritize synthetic intermediates for scale-up based on orthogonal protection schemes?

  • Criteria :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyls () and Boc for amines to ensure regioselective deprotection .
  • Scalability : Avoid chromatographic purification; opt for crystallization (e.g., ethyl acetate/hexane) for intermediates .

Tables for Key Data

Property Method Typical Result Reference
Melting PointDSC148–152°C
LogP (lipophilicity)Shake-flask2.8 ± 0.3
Plasma Protein BindingEquilibrium dialysis89% (human)
CYP3A4 Inhibition (IC50)Fluorescence assay>50 µM (low risk of drug-drug interactions)

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